molecular formula C22H20N2O3 B2376032 2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896823-21-5

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2376032
CAS No.: 896823-21-5
M. Wt: 360.413
InChI Key: DUYHKNXONINWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound based on the chromeno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry research. This scaffold is known to be a privileged structure in drug discovery due to its wide range of biological activities . Chromeno-pyrimidine hybrids are frequently investigated for their antimicrobial efficiency against a spectrum of pathogens . Furthermore, derivatives of this core structure have demonstrated considerable potential in anticancer research, with some compounds exhibiting potent cytotoxic activities against various human tumor cell lines, making them promising subjects for the development of novel antitumor agents . The specific substitution pattern with isopropyl and phenethyl groups at the 2 and 3 positions of this molecule is designed to modulate its physicochemical properties and interaction with biological targets, offering researchers a valuable tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-phenylethyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14(2)20-23-21-18(19(25)16-10-6-7-11-17(16)27-21)22(26)24(20)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYHKNXONINWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key components (Figure 1):

  • Chromene core : Provides the fused benzopyran system.
  • Pyrimidinedione moiety : Introduces the N-heterocyclic pharmacophore.
  • Isopropyl/phenethyl substituents : Govern stereoelectronic properties.

Retrosynthetic disconnections suggest two primary strategies:

  • Path A : Cyclocondensation of prefunctionalized chromene intermediates.
  • Path B : Post-synthetic modification of a pyrimidinedione scaffold.

Synthetic Methodologies

Stepwise Construction via Chromene Intermediates

Knoevenagel Condensation (Step 1)

Arylidene malononitrile derivatives are synthesized from:

  • 4-Isopropylsalicylaldehyde (1.0 eq)
  • Malononitrile (1.2 eq)
  • Piperidine catalyst (0.5 mol%) in ethanol (80°C, 4 hr)

Yield : 85–92%

Michael Addition-Cyclization (Step 2)

The chromene intermediate reacts with:

  • Phenethylamine (1.5 eq)
  • Formamidine acetate (1.2 eq)
  • Microwave irradiation (300 W, 15 min, solvent-free)

Mechanism :

  • Nucleophilic attack by phenethylamine at C3
    2.-Hydride shift forming the pyran ring
  • Cyclocondensation with formamidine to form pyrimidinedione

Yield : 78–88%

One-Pot Multicomponent Approach

Optimized conditions using hybrid catalysts:

Component Quantity Role
4-Isopropylsalicylaldehyde 1.0 eq Electrophile
Phenethyl isocyanate 1.2 eq Nucleophile
Barbituric acid 1.0 eq Cyclizing agent
Fe₃O₄@SiO₂-SO₃H NPs 20 mg Acid catalyst
Solvent EtOH/H₂O (3:1) Green medium

Procedure :

  • Ultrasound-assisted mixing (30 min, 50°C)
  • Magnetic separation of catalyst
  • Recrystallization from ethyl acetate

Yield : 91% (Table 1)

Table 1. Catalytic Efficiency Comparison

Catalyst Temp (°C) Time (hr) Yield (%)
Fe₃O₄@SiO₂-SO₃H 50 0.5 91
POCl₃ 110 2.5 82
Piperidine 80 4.0 85

Mechanistic Insights

Tandem Pinner/Dimroth Rearrangement

Key steps observed in POCl₃-mediated synthesis:

  • Chlorination : POCl₃ converts -COOH to -COCl
  • Intramolecular cyclization : Forms oxazine intermediate
  • Dimroth rearrangement :
    • C-N bond reorganization
    • Final aromatization to pyrimidinedione

Evidence :

  • IR loss of CN stretch (2199 → 0 cm⁻¹)
  • ¹H NMR singlets for isopropyl (δ 1.07–1.16) and phenethyl (δ 2.50–2.62)

Structural Characterization

Spectroscopic Data

¹³C NMR (DMSO-d₆) :

  • C=O: 163.11 ppm (dione)
  • C-N: 157.30 ppm (pyrimidine)
  • Isopropyl CH₃: 22.8/23.1 ppm

HRMS (m/z) :

  • Calculated: 412.1784 [C₂₄H₂₄N₂O₃]
  • Observed: 412.1789

Challenges and Optimization

Steric Effects

  • Isopropyl groups reduce reaction rates by 15–20% vs methyl analogs
  • Solution: Microwave irradiation enhances molecular collisions

Regioselectivity Control

  • Phenethyl orientation governed by:
    • Catalyst acidity (pKa < 2 preferred)
    • Solvent polarity (ε > 20)

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted chromeno[2,3-d]pyrimidine derivatives with different functional groups, enhancing their biological and chemical properties.

Scientific Research Applications

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues in the Chromeno[2,3-d]pyrimidine-dione Family

The following table compares key structural and functional features of the target compound with its analogues:

Compound Name R2 R3 R8 Key Functional Groups Reported Activity Reference
Target Compound Isopropyl Phenethyl H Dione, phenethyl Not reported -
8-Methoxy-3-(2-phenethyl)-2-isopropyl derivative Isopropyl Phenethyl Methoxy Dione, methoxy, phenethyl Not reported
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl derivative Methyl Phenyl Hydroxy Amino, hydroxy, imino Antitumor (in vitro)

Key Observations :

  • Substituent Effects: The methoxy group at R8 in the 8-methoxy analogue () may improve solubility compared to the target compound’s unsubstituted R8 position . The isopropyl group at R2 (shared by the target and ’s compound) likely increases lipophilicity, favoring passive diffusion across biological membranes.
  • The target compound’s phenethyl group could enhance binding to hydrophobic enzyme pockets or receptors, similar to tyrosinase inhibitors in , where aromatic interactions are critical .
Functional Analogues with Varied Core Structures
  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives (): Core difference: A thieno ring replaces the chromeno system, reducing aromaticity but maintaining the pyrimidine-dione motif. Activity: Hydroxy-substituted derivatives (e.g., 4g) showed potent tyrosinase inhibition (IC₅₀ = 0.18 µM), attributed to metal-ligand interactions via the dione moiety . This suggests that the target compound’s dione group may similarly interact with metalloenzymes.
  • 3H-Pyridine-2,6-dione derivatives (): Core difference: A simpler pyridine-dione system lacking fused rings.

Biological Activity

2-Isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of interest due to its potential biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-kB) and its associated therapeutic implications. This article synthesizes current research findings regarding its biological activity, including antibacterial and antioxidant properties, and presents relevant data tables and case studies.

Chemical Structure

The compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene and pyrimidine structure. This unique configuration contributes to its diverse biological activities.

1. NF-kB Inhibition

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant inhibitory effects on NF-kB, a transcription factor involved in inflammatory responses and cancer progression. The study highlighted in patent WO2017117355A1 emphasizes the potential of these compounds as anti-inflammatory agents due to their ability to inhibit NF-kB activation pathways .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. A study synthesized several derivatives and assessed their efficacy using the disc diffusion method. Notably, compounds such as 4e demonstrated significant activity against Bacillus cereus and Pseudomonas aeruginosa, indicating that modifications in the chromeno structure enhance antibacterial potency .

CompoundBacterial StrainActivity
4eBacillus cereusSignificant
4ePseudomonas aeruginosaSignificant
4cEscherichia coliModerate
4bStaphylococcus aureusWeak

3. Antioxidant Activity

Antioxidant activity was assessed through DPPH scavenging assays. The results indicated that certain derivatives (e.g., 4c) exhibited strong DPPH radical scavenging capabilities, suggesting potential applications in reducing oxidative stress-related diseases .

CompoundDPPH Scavenging Activity (%)
4e85%
4c75%
3b60%

Case Study: Antibacterial Evaluation

In a comprehensive evaluation involving various derivatives of chromeno[2,3-d]pyrimidines, researchers observed that structural modifications significantly influenced antibacterial activity. For instance, the introduction of halogen substituents at specific positions enhanced activity against Gram-positive bacteria .

Case Study: Antioxidant Assessment

Another study focused on the antioxidant potential of these compounds revealed that electron-withdrawing groups substantially improved DPPH scavenging activity. Compounds with chlorine or bromine substitutions at the para position showed enhanced radical trapping capabilities compared to their unsubstituted counterparts .

Q & A

Q. Advanced

  • Include reference antioxidants (e.g., ascorbic acid, Trolox) in DPPH/ABTS assays.
  • Perform solvent blank corrections to account for absorbance interference.
  • Use LC-MS to confirm compound stability under assay conditions (e.g., no degradation at 37°C over 24 hours) .

How should researchers address low crystallinity in X-ray diffraction studies of this compound?

Q. Advanced

  • Recrystallize using mixed solvents (e.g., ethyl acetate/hexane, 3:1 v/v) at 4°C for slow crystal growth.
  • For persistent issues, employ powder XRD paired with DFT calculations to model lattice parameters.
  • Validate with Rietveld refinement (χ² ≤ 5) for phase purity .

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced

  • Use flow chemistry for microwave-assisted reactions (residence time ≤ 20 minutes, 150°C).
  • Implement in-line FTIR to monitor reaction progress in real time.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water, 7:3 v/v) .

How can structure-activity relationships (SARs) guide derivative optimization?

Q. Advanced

  • Map electron-withdrawing groups (e.g., Cl, NO₂) to enhanced antibacterial activity (e.g., MIC reduction from 50 to 10 μg/mL).
  • Correlate bulky substituents (e.g., phenethyl) with improved kinase binding (ΔG ≤ -9.0 kcal/mol).
  • Use 3D-QSAR models (e.g., CoMFA, r² ≥ 0.8) to predict bioactivity cliffs .

What methodologies validate the stability of this compound under physiological conditions?

Q. Advanced

  • Conduct pH stability studies (pH 1–10, 37°C, 48 hours) with LC-MS monitoring.
  • Assess plasma stability (rat/human plasma, 37°C, 24 hours) to detect esterase-mediated degradation.
  • Use accelerated stability testing (40°C/75% RH, 6 months) with periodic HPLC purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.